![molecular formula C12H24N2O B4748004 N-(sec-butyl)-3,5-dimethyl-1-piperidinecarboxamide](/img/structure/B4748004.png)
N-(sec-butyl)-3,5-dimethyl-1-piperidinecarboxamide
Übersicht
Beschreibung
N-(sec-butyl)-3,5-dimethyl-1-piperidinecarboxamide, also known as SDC-156 or UCB35625, is a small molecule that has been studied for its potential therapeutic effects in various diseases.
Wirkmechanismus
The exact mechanism of action of N-(sec-butyl)-3,5-dimethyl-1-piperidinecarboxamide is not fully understood, but it is believed to act on the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, protein folding, and mitochondrial function. N-(sec-butyl)-3,5-dimethyl-1-piperidinecarboxamide has been shown to modulate the activity of the sigma-1 receptor, which may contribute to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
In preclinical studies, N-(sec-butyl)-3,5-dimethyl-1-piperidinecarboxamide has been shown to have several biochemical and physiological effects. These include reducing oxidative stress, inhibiting microglial activation, and increasing the expression of neurotrophic factors. N-(sec-butyl)-3,5-dimethyl-1-piperidinecarboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(sec-butyl)-3,5-dimethyl-1-piperidinecarboxamide is that it has been shown to have low toxicity in preclinical studies. This makes it a potentially safe and effective therapeutic agent. However, one limitation of N-(sec-butyl)-3,5-dimethyl-1-piperidinecarboxamide is that its mechanism of action is not fully understood, which may make it challenging to develop as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on N-(sec-butyl)-3,5-dimethyl-1-piperidinecarboxamide. One area of interest is its potential therapeutic effects in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another area of interest is its potential use in combination with other therapeutic agents to enhance its efficacy. Additionally, further research is needed to fully understand the mechanism of action of N-(sec-butyl)-3,5-dimethyl-1-piperidinecarboxamide and to develop it as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-3,5-dimethyl-1-piperidinecarboxamide has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In preclinical studies, N-(sec-butyl)-3,5-dimethyl-1-piperidinecarboxamide has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function.
Eigenschaften
IUPAC Name |
N-butan-2-yl-3,5-dimethylpiperidine-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-5-11(4)13-12(15)14-7-9(2)6-10(3)8-14/h9-11H,5-8H2,1-4H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAUWSRENDMFMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)N1CC(CC(C1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-3,5-dimethylpiperidine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.